molecular formula C8H7Br2NO2 B2423743 Methyl 2-amino-3,6-dibromobenzoate CAS No. 1219795-57-9

Methyl 2-amino-3,6-dibromobenzoate

Cat. No.: B2423743
CAS No.: 1219795-57-9
M. Wt: 308.957
InChI Key: GHEZQQJVBNVTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3,6-dibromobenzoate is a chemical compound with the CAS Number: 1219795-57-9 . It has a molecular weight of 308.96 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7Br2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Similar compounds like Methyl 2-amino-3,5-dibromobenzoate are solid crystals and 98% of industrial products have a melting point of 89-91 °C .

Scientific Research Applications

Synthesis Applications

Methyl 2-amino-3,6-dibromobenzoate plays a significant role in the synthesis of various compounds. One study discusses its use in the synthesis of 2-Amino-3,5-dibromobenzaldehyde, a compound that undergoes a three-step process involving oxidation and other reactions, highlighting its utility in complex chemical synthesis (Xue Hua-yu, 2007).

Antimicrobial Applications

In another study, derivatives of this compound were synthesized and evaluated for antimicrobial activity. The study found that certain derivatives showed promising results against pathogens, indicating its potential in the development of new antimicrobial agents (P. Haranath et al., 2004).

Chemical Reaction Studies

Research on this compound also includes its involvement in various chemical reactions. For instance, its reaction with N-bromosuccinimide in specific systems was studied, providing insights into its reactivity and potential applications in different chemical contexts (J. Thiem & J. Elvers, 1978).

Peptide Coupling

Additionally, this compound has been implicated in peptide coupling research. Studies have explored its use in the coupling of N-methylated amino acids, an important aspect of peptide synthesis. This application is crucial in the field of biochemistry and pharmaceuticals (J. Coste et al., 1991).

Inhibitor and Antitumor Research

Further, this compound and its derivatives have been studied for their roles as inhibitors in various biological processes and potential antitumor activities. Such research opens doors for new therapeutic agents in cancer treatment (E. Kashiyama et al., 1999).

Safety and Hazards

Methyl 2-amino-3,6-dibromobenzoate has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

methyl 2-amino-3,6-dibromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEZQQJVBNVTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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